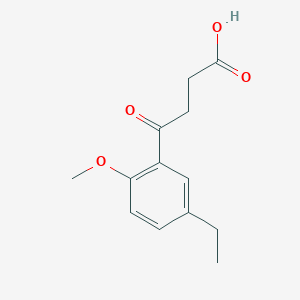

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8H,3,5,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOZVWFLPNIHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Ethyl 2 Methoxy Phenyl 4 Oxo Butyric Acid

Strategies for Carbon-Carbon Bond Formation in Aryl Ketone Synthesis

The construction of the aryl ketone core of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a critical step in its synthesis. This is primarily achieved through classical methods like Friedel-Crafts acylation and more contemporary cross-coupling reactions.

Friedel-Crafts Acylation Approaches to β-Keto Acids

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones. organic-chemistry.org In the context of producing this compound, this reaction typically involves the acylation of an appropriately substituted benzene ring with an acylating agent derived from a four-carbon dicarboxylic acid, such as succinic anhydride (B1165640).

The reaction proceeds via the generation of an acylium ion from the acylating agent, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com This electrophile then attacks the electron-rich aromatic ring of a precursor like 4-ethylanisole. The methoxy (B1213986) and ethyl groups on the benzene ring are ortho- and para-directing, influencing the position of the incoming acyl group. The reaction between an arene and succinic anhydride is a classic method for synthesizing polycyclic aromatic hydrocarbons, known as the Haworth synthesis. wikipedia.org

The mechanism involves the formation of a complex between the Lewis acid and the acylating agent, leading to the generation of a resonance-stabilized acylium ion. openstax.org This electrophile then reacts with the aromatic substrate to form a monoacylated product. sigmaaldrich.com A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated and generally does not undergo a second substitution. organic-chemistry.org

A general scheme for this approach is the reaction of an alkoxybenzene with succinic anhydride using a Lewis acid in a suitable solvent. google.com For instance, reacting anisole with succinic anhydride can be a pathway to related structures. chegg.com Mechanistically, the reaction with an acid anhydride is similar to that with an acyl chloride, proceeding through the formation of an acylium cation. stackexchange.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-ethylanisole | Succinic anhydride | AlCl₃ | This compound |

Advanced Coupling Reactions for Aromatic Ketone Construction

Modern organic synthesis offers several advanced coupling reactions for the construction of aryl ketones, providing alternatives to traditional Friedel-Crafts chemistry. These methods often exhibit greater functional group tolerance and can be more efficient under specific conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov It can be adapted for the synthesis of aryl ketones by coupling arylboronic acids with acyl chlorides or anhydrides. researchgate.netnsf.gov A carbonylative Suzuki-Miyaura reaction, which incorporates carbon monoxide, can also be employed to synthesize unsymmetrical biaryl ketones from aryl bromides and arylboronic acid derivatives. nih.govacs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org While not a direct method for synthesizing the target keto-acid, variations of this reaction can be strategically employed. For instance, a reductive Heck reaction can be used to couple aryl halides with alkenes to form C(sp²)–C(sp³) bonds, which could be a step in a multi-step synthesis. nih.gov The halide-free Heck-type reaction, which uses an arylboronic acid as the aryl source, is considered a more environmentally friendly alternative. nih.gov

These advanced coupling reactions offer significant advantages in terms of reaction conditions, efficiency, and compatibility with various functional groups. nih.gov

| Coupling Reaction | Key Reactants | Catalyst | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid, Acyl halide/anhydride | Palladium complex | Aryl-Acyl (C-C) |

| Carbonylative Suzuki-Miyaura | Aryl bromide, Arylboronic acid, CO | Palladium complex | Aryl-CO-Aryl (C-C) |

| Heck Reaction | Aryl halide, Alkene | Palladium complex | Aryl-Vinyl (C-C) |

Functional Group Interconversions and Selective Transformations

The synthesis of this compound requires the precise introduction and manipulation of its constituent functional groups: the carboxylic acid, the methoxy group, and the ethyl group on the phenyl ring.

Introduction and Manipulation of Carboxylic Acid Functionality

The carboxylic acid group is a key feature of the target molecule. Several methods can be employed to introduce this functionality. libretexts.orgmasterorganicchemistry.com

One common approach is the hydrolysis of nitriles or other carboxylic acid derivatives. libretexts.orgmsu.edu This can be achieved under either acidic or basic conditions. libretexts.org Another powerful method is the carboxylation of organometallic intermediates, such as Grignard reagents, by reacting them with carbon dioxide. britannica.com This method has the advantage of adding one carbon atom to the molecular skeleton. britannica.com

The oxidation of primary alcohols or aldehydes is another fundamental route to carboxylic acids. britannica.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used for this transformation. britannica.com

| Method | Starting Material | Reagents | Product |

| Hydrolysis | Nitrile (R-CN) | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic acid (R-COOH) |

| Carboxylation | Organometallic (R-MgX) | 1. CO₂ 2. H₃O⁺ | Carboxylic acid (R-COOH) |

| Oxidation | Primary Alcohol (R-CH₂OH) | KMnO₄ or H₂CrO₄ | Carboxylic acid (R-COOH) |

Strategies for Incorporating Methoxy and Ethyl Substituents on the Phenyl Ring

The selective placement of the methoxy and ethyl groups on the phenyl ring is crucial for the synthesis of the correct isomer. The starting material for the Friedel-Crafts acylation is often a pre-functionalized benzene derivative, such as 5-ethyl-2-methoxyphenol. stenutz.eunih.gov

The synthesis of such precursors can involve multiple steps. For example, the introduction of an ethyl group onto a phenol or anisole ring can be achieved through Friedel-Crafts alkylation. However, this reaction is known to have limitations, such as the potential for polyalkylation and carbocation rearrangements. openstax.org More controlled methods for ethylation might be preferred. The methoxy group is often introduced via Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate.

The relative positions of the substituents are governed by the directing effects of the groups already present on the ring during electrophilic substitution reactions.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for achieving high yields and purity of the final product while ensuring the process is efficient and scalable. For Friedel-Crafts acylation, key parameters to consider include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the stoichiometry of the reactants. researchgate.net While stoichiometric amounts of the Lewis acid are often required, catalytic amounts can sometimes be used, particularly with activated benzene rings. wikipedia.org

Recent research has explored more environmentally friendly approaches, such as mechanochemical Friedel-Crafts acylations that are performed without a solvent. nih.gov The use of solid acid catalysts, like zeolites, has also been investigated to improve the reusability of the catalyst and simplify product purification. scirp.org

For cross-coupling reactions, optimization involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and selectivity of the desired ketone product. The development of phosphine-free catalyst systems is an area of active research aimed at reducing the cost and toxicity of these reactions. nih.gov

| Reaction | Key Optimization Parameters |

| Friedel-Crafts Acylation | Lewis acid catalyst, solvent, temperature, reactant stoichiometry |

| Suzuki-Miyaura Coupling | Palladium catalyst, ligand, base, solvent, temperature |

| Heck Reaction | Palladium catalyst, ligand, base, solvent, temperature |

Exploration of Green Chemistry Principles in Synthetic Routes

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation, a well-established method for the formation of carbon-carbon bonds between aromatic compounds and acylating agents.

The primary synthetic route involves the reaction of 1-ethyl-4-methoxybenzene with succinic anhydride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction is generally carried out in a suitable solvent, which can vary.

A detailed look at this conventional methodology is presented below:

| Step | Reactants | Catalyst | Solvent | Key Transformation |

| 1 | 1-ethyl-4-methoxybenzene, Succinic anhydride | Aluminum chloride (AlCl₃) | Dichlorobenzene or Nitrobenzene | Friedel-Crafts acylation to form the carbon-carbon bond between the aromatic ring and the succinic anhydride moiety. |

This traditional approach, while effective, often involves the use of hazardous materials and generates significant waste, prompting the exploration of more environmentally benign alternatives.

In recent years, the principles of green chemistry have been increasingly applied to traditional organic syntheses to enhance safety and sustainability. For the synthesis of this compound and similar keto-acids, several green chemistry strategies can be considered:

Solvent-Free Conditions: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that Friedel-Crafts acylations can be carried out under solvent-free conditions, often utilizing microwave irradiation to facilitate the reaction. This approach not only reduces solvent waste but can also lead to shorter reaction times and improved energy efficiency.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), presents another solvent-free alternative. nih.gov This technique has been successfully applied to Friedel-Crafts acylations, demonstrating high efficiency and reduced environmental impact compared to solution-phase reactions. nih.gov

Greener Catalysts: The use of stoichiometric amounts of Lewis acids like AlCl₃ is a major drawback of the traditional Friedel-Crafts acylation, as it leads to large amounts of acidic waste during workup. Research into reusable and less toxic catalysts is a key area of green chemistry. Heterogeneous catalysts, such as zeolites and metal oxides, are being explored as greener alternatives. For instance, zinc oxide (ZnO) has been reported as an efficient catalyst for Friedel-Crafts acylation.

Biocatalysis: Biotechnological production of α-keto acids from renewable resources like carbohydrates is a promising green alternative to chemical synthesis. researchgate.netnih.gov While the direct biocatalytic synthesis of this compound has not been specifically reported, the broader advancements in this field suggest potential future applications. Engineered microorganisms can be utilized to convert biomass into valuable chemical intermediates, aligning with the principles of a circular economy. mdpi.com

The table below compares the traditional synthesis with potential greener alternatives:

| Parameter | Traditional Method | Green Alternative 1 (Solvent-Free/Microwave) | Green Alternative 2 (Mechanochemistry) | Green Alternative 3 (Greener Catalyst) |

| Solvent | Dichlorobenzene, Nitrobenzene | None | None | Potentially greener solvents or solvent-free |

| Catalyst | Aluminum chloride (stoichiometric) | Lewis or solid acids | Lewis or solid acids | Reusable solid acids (e.g., zeolites, ZnO) |

| Energy Input | Conventional heating | Microwave irradiation | Mechanical energy | Conventional or alternative heating |

| Waste Generation | High (acidic waste) | Low | Low | Low (catalyst can be recycled) |

| Environmental Impact | High | Reduced | Reduced | Significantly Reduced |

While the direct application of these green methodologies to the specific synthesis of this compound may require further research and optimization, they represent a clear path toward a more sustainable manufacturing process for this and other similar chemical compounds. The general trend in the chemical industry is to move away from hazardous reagents and solvents, and the synthesis of this particular keto-acid is a prime candidate for such improvements. researchgate.netmdpi.com

Chemical Reactivity and Transformation Pathways

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization and reduction.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid can readily undergo esterification. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.

| Reaction | Reagents | Product | Description |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Corresponding Ester | The carboxylic acid is converted to its ester derivative. The use of excess alcohol as a solvent can favor the formation of the product. |

Direct amidation of the carboxylic acid can be achieved by reacting it with an amine. This reaction often requires coupling agents or conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, to proceed efficiently. However, recent methodologies have been developed for the direct amidation of carboxylic acids using catalysts like titanium tetrafluoride, which can be effective for both alkyl and aryl amines. researchgate.netrsc.org

| Reaction | Reagents | Product | Description |

| Amidation | Amine, Coupling Agent (e.g., DCC) or Acid Chloride formation followed by Amine | Corresponding Amide | The carboxylic acid is converted to its amide derivative. Direct amidation can be facilitated by specific catalysts. researchgate.netrsc.orgresearchgate.netscispace.com |

Reductive Transformations to Alcohols and Alkanes

The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. adichemistry.commasterorganicchemistry.comic.ac.ukchemguide.co.uk The reaction is generally carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk The initial product is an aluminum salt, which is then hydrolyzed with a dilute acid to yield the primary alcohol. chemguide.co.uk

| Reaction | Reagent | Solvent | Product |

| Reduction to Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., Diethyl Ether, THF) | 4-(5-Ethyl-2-methoxyphenyl)butane-1,4-diol (after reduction of the ketone as well) |

It is important to note that LiAlH₄ will also reduce the ketone functionality. Therefore, the reaction of this compound with LiAlH₄ would be expected to yield the corresponding diol.

Reactivity of the Ketone Functionality

The ketone group is susceptible to reduction and nucleophilic attack, leading to a variety of products.

Carbonyl Reductions to Corresponding Alcohols

The ketone can be selectively reduced to a secondary alcohol in the presence of the carboxylic acid using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). However, under certain conditions with NaBH₄ in methanol, both the keto and ester groups of similar 4-aryl-4-oxoesters have been observed to undergo reduction to form 1-aryl-1,4-butanediols.

For a more controlled reduction of the ketone to a secondary alcohol, specific conditions would need to be employed. The complete reduction of the ketone to a methylene (B1212753) group (-CH₂-) can be achieved through methods like the Clemmensen or Wolff-Kishner reductions.

The Clemmensen reduction employs zinc amalgam (Zn-Hg) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inbyjus.com This method is particularly effective for aryl-alkyl ketones but is not suitable for substrates that are sensitive to strongly acidic conditions. wikipedia.orgbyjus.commasterorganicchemistry.com

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. masterorganicchemistry.compharmaguideline.comwikipedia.orgnrochemistry.combeilstein-journals.org This reaction is suitable for substrates that are stable in strongly basic conditions but sensitive to acid. masterorganicchemistry.compharmaguideline.comwikipedia.orgnrochemistry.com

| Reduction Method | Reagents | Conditions | Product | Substrate Sensitivity |

| Clemmensen Reduction | Zinc Amalgam (Zn-Hg), Concentrated HCl | Heat | 4-(5-Ethyl-2-methoxyphenyl)butyric acid | Sensitive to strong acid wikipedia.orgbyjus.commasterorganicchemistry.com |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH, Ethylene Glycol | Heat | 4-(5-Ethyl-2-methoxyphenyl)butyric acid | Sensitive to strong base masterorganicchemistry.compharmaguideline.comwikipedia.orgnrochemistry.com |

Nucleophilic Addition Reactions and Condensation Pathways

The electrophilic carbon of the ketone carbonyl is a prime target for nucleophiles. Grignard reagents (R-MgX) react with the ketone to form a tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.comadichemistry.comleah4sci.com The Grignard reagent acts as a carbon-based nucleophile, adding an alkyl or aryl group to the carbonyl carbon. masterorganicchemistry.comyoutube.comadichemistry.com It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents. adichemistry.com

The Wittig reaction provides a route to convert the ketone into an alkene. organic-chemistry.orgwikipedia.orglumenlearning.com This reaction involves a phosphonium ylide (a Wittig reagent), which reacts with the ketone to form an alkene and triphenylphosphine oxide. organic-chemistry.orgwikipedia.orglumenlearning.com The structure of the resulting alkene depends on the specific ylide used. organic-chemistry.org

| Reaction | Reagent | Intermediate | Final Product |

| Grignard Reaction | Grignard Reagent (R-MgX), then H₃O⁺ | Magnesium Alkoxide | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) and ethyl (-CH₂CH₃) groups. Both of these substituents are ortho, para-directors. The methoxy group is a stronger activating group than the ethyl group. The positions on the ring relative to the substituents are as follows: C1 (with the keto-butyric acid chain), C2 (methoxy), C3, C4, C5 (ethyl), and C6.

Given the directing effects of the methoxy and ethyl groups, electrophilic substitution is most likely to occur at the positions ortho and para to these groups. The C6 position is ortho to the ethyl group and meta to the methoxy group. The C3 position is ortho to the methoxy group and meta to the ethyl group. The C4 position is para to the methoxy group and ortho to the ethyl group. Due to the strong activating and directing effect of the methoxy group, electrophilic substitution is expected to be highly favored at the C3 and C4 positions. Steric hindrance from the existing substituents will also play a role in the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

| Reaction | Reagents | Typical Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C3 and/or C4 |

| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at C3 and/or C4 |

| Friedel-Crafts Acylation | Acyl Halide (RCOCl), AlCl₃ | RCO⁺ | Substitution at C3 and/or C4 |

Nucleophilic aromatic substitution on this electron-rich aromatic ring is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to proceed, which are absent in this molecule.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions involving the aromatic ring of this compound is primarily governed by the electronic effects of the methoxy (-OCH3) and ethyl (-CH2CH3) substituents. The methoxy group at the C2 position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. The ethyl group at the C5 position is a weak activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect.

The combined influence of these two groups directs electrophilic aromatic substitution to specific positions on the benzene ring. The powerful directing effect of the methoxy group would favor substitution at the positions ortho and para to it. However, the position para to the methoxy group is already occupied by the ethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group.

The acyl group attached to the ring is a deactivating group and a meta-director. However, the activating effects of the methoxy and ethyl groups are generally stronger, meaning they will primarily determine the position of electrophilic substitution.

The interplay of these electronic effects is crucial in predicting the outcome of various chemical transformations. For instance, in reactions such as nitration or halogenation, the incoming electrophile would be directed to the positions activated by the methoxy and ethyl groups.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then react with an electrophile. wikipedia.org

In the case of this compound, the methoxy group can act as a directing metalation group. wikipedia.org The lone pair of electrons on the oxygen atom can coordinate to the lithium atom of the organolithium reagent, positioning the base to deprotonate one of the adjacent ortho-protons. baranlab.org The carboxylic acid group, being acidic, would first be deprotonated by the strong base. To achieve ortho-metallation, a sufficient excess of the organolithium reagent would be required.

The general principle involves the interaction of an aromatic compound with a DMG and an alkyllithium reagent to form an intermediate, which is then deprotonated at the ortho-position to create an aryllithium species. wikipedia.org This aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Potential Directing Groups and Their Relative Strengths:

| Directing Group | Relative Strength |

| -CONR2 | Strong |

| -OCH3 | Moderate |

| -CH2NR2 | Strong |

| -SO2NR2 | Strong |

This table is illustrative and based on established principles of directed ortho-metallation. organic-chemistry.orgharvard.edu

Cyclization and Rearrangement Reactions

The structure of this compound, containing both a ketone and a carboxylic acid, makes it a suitable precursor for various cyclization reactions. These reactions are often acid-catalyzed and lead to the formation of heterocyclic systems.

One common transformation for 4-aryl-4-oxobutanoic acids is intramolecular cyclization to form derivatives of naphthalene or other fused ring systems under strongly acidic conditions. For example, Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) is a common method to synthesize 4-aryl-4-oxobutanoic acids. wikipedia.org The subsequent intramolecular cyclization of these products is a key step in the synthesis of polycyclic aromatic hydrocarbons.

Furthermore, 4-aryl-4-oxobutanoic acids can react with binucleophiles, such as diamines, to form bicyclic heterocyclic compounds like pyrroloimidazolones and pyrrolopyrimidinones. The reaction typically proceeds through the initial formation of a salt, followed by dehydration to form amides, which then undergo cyclization.

Derivatization Strategies and Analogue Synthesis

Structural Modification of the Butyric Acid Chain and Carboxylic Acid Group

The butyric acid moiety of 4-(5-ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a prime target for structural modifications, offering the potential to modulate the physicochemical properties of the molecule. The carboxylic acid group, in particular, is a versatile functional handle for a variety of chemical transformations.

One of the most common derivatization strategies involves the conversion of the carboxylic acid to its corresponding esters and amides. Esterification can be achieved through Fischer esterification, reacting the parent acid with an alcohol in the presence of a strong acid catalyst. Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base. A wide range of alcohols, from simple alkyl chains to more complex cyclic and aromatic systems, can be utilized to generate a diverse library of esters. Similarly, amidation can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a vast array of substituents at the amide nitrogen, significantly expanding the chemical space around the core scaffold.

Beyond simple ester and amide formation, the butyric acid chain can undergo further modifications. For example, the α-carbon to the carboxylic acid can be a site for functionalization. The reactivity of this position can be enhanced through various synthetic strategies, enabling the introduction of substituents such as halogens, alkyl groups, or other functional moieties.

The carboxylic acid group can also be a precursor for other functional groups. Reduction of the carboxylic acid, typically using strong reducing agents like lithium aluminum hydride, yields the corresponding primary alcohol. This transformation opens up another avenue for derivatization, as the resulting alcohol can be further functionalized. Decarboxylation of the parent acid or its derivatives can also be explored to generate analogues lacking the acidic functionality.

Table 1: Examples of Derivatization Reactions of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | Methanol, H₂SO₄ | Methyl 4-(5-ethyl-2-methoxy-phenyl)-4-oxo-butyrate | Carboxylic acid to Ester |

| This compound | SOCl₂, then Benzylamine | N-Benzyl-4-(5-ethyl-2-methoxy-phenyl)-4-oxo-butyramide | Carboxylic acid to Amide |

| This compound | LiAlH₄, then H₂O | 4-(5-Ethyl-2-methoxy-phenyl)-1,4-butanediol | Carboxylic acid to Alcohol |

Chemical Space Exploration around the Ketone Functionality

The ketone carbonyl group within the this compound structure provides a rich site for a variety of chemical transformations, allowing for significant exploration of the surrounding chemical space. These modifications can alter the polarity, steric hindrance, and hydrogen bonding capabilities of the molecule.

A primary and fundamental modification is the reduction of the ketone to a secondary alcohol. This can be achieved using a range of reducing agents, with sodium borohydride (B1222165) being a common choice for its selectivity for ketones in the presence of carboxylic acids. The resulting hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, introducing a new layer of structural diversity.

The ketone functionality is also amenable to reactions with nitrogen-based nucleophiles to form imine derivatives. For instance, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. mdpi.com These reactions are often straightforward and provide a means to introduce nitrogen atoms and various substituents into the molecular framework. The geometry of the resulting C=N bond can also introduce elements of stereoisomerism.

Furthermore, the ketone can be a substrate for carbon-carbon bond-forming reactions, most notably the Wittig reaction. chemicalbook.com By reacting the ketone with a phosphorus ylide, the carbonyl group can be converted into a carbon-carbon double bond. chemicalbook.com The nature of the ylide used dictates the substituent(s) on the newly formed alkene, offering a powerful method for introducing a wide range of functionalized alkylidene groups. This strategy dramatically alters the shape and electronic properties of the original scaffold.

Table 2: Potential Reactions at the Ketone Functionality

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Oximation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |

Variational Studies on the Aromatic Substituents and Ring Modifications

The aromatic ring of this compound, with its existing methoxy (B1213986) and ethyl substituents, is a key area for variational studies to explore structure-activity relationships. The nature and position of these substituents can be altered, or additional groups can be introduced through electrophilic aromatic substitution reactions.

The synthesis of the parent compound and its aromatic analogues typically involves a Friedel-Crafts acylation reaction. unibo.it In the case of this compound, this would likely involve the acylation of 2-ethylanisole (B1585127) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. By starting with different substituted anisoles or other aromatic compounds, a wide variety of analogues with different substitution patterns on the aromatic ring can be synthesized.

The existing methoxy and ethyl groups on the aromatic ring direct the position of any subsequent electrophilic aromatic substitution reactions. The methoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The ethyl group is a weakly activating, ortho-, para-directing group through an inductive effect. In the case of 2-ethylanisole, the powerful activating and directing effect of the methoxy group will be the dominant influence on the regioselectivity of further substitutions. This allows for the controlled introduction of additional substituents such as nitro groups, halogens, or alkyl groups at specific positions on the aromatic ring.

Variations can also include the replacement of the phenyl ring with other aromatic or heteroaromatic systems. For example, starting with a substituted thiophene (B33073) or furan (B31954) derivative in the initial Friedel-Crafts acylation would lead to analogues where the phenyl ring is replaced by a different five-membered heterocyclic ring. scbt.com

Table 3: Potential Aromatic Ring Modifications and Starting Materials for Synthesis

| Target Analogue Substituent Pattern | Potential Aromatic Starting Material | Key Synthetic Reaction |

| 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | 1,4-Dimethoxybenzene | Friedel-Crafts Acylation |

| 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid | 4-Chloroanisole | Friedel-Crafts Acylation |

| 4-(5-Nitro-2-methoxy-phenyl)-4-oxo-butyric acid | 4-Nitroanisole | Friedel-Crafts Acylation |

| 4-(5-Ethyl-2-hydroxy-phenyl)-4-oxo-butyric acid | 4-Ethylphenol (with subsequent protection/deprotection) | Friedel-Crafts Acylation |

| 4-(5-Ethyl-thiophen-2-yl)-4-oxo-butyric acid | 2-Ethylthiophene | Friedel-Crafts Acylation |

Synthesis of Cyclic and Heterocyclic Derivatives Incorporating the Core Structure

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an excellent precursor for the synthesis of various cyclic and heterocyclic derivatives. These reactions often involve intramolecular cyclization or condensation with binucleophilic reagents, leading to the formation of new ring systems fused to or incorporating the original scaffold.

One common strategy is the formation of pyridazinones through the reaction of the γ-keto acid with hydrazine or its derivatives. biomedpharmajournal.org The initial condensation occurs between the hydrazine and the ketone, followed by intramolecular cyclization involving the carboxylic acid to form the stable six-membered pyridazinone ring. biomedpharmajournal.org This reaction provides a straightforward route to a class of heterocyclic compounds with known biological activities.

Similarly, reaction with other binucleophiles can lead to different heterocyclic systems. For instance, reaction with substituted thioureas can lead to the formation of thiazole (B1198619) derivatives. The synthesis of pyrrolidinones is another possibility, which can be achieved through reductive amination of the keto group followed by intramolecular lactamization. chemicalbook.com

Intramolecular cyclization of the parent compound itself can also be induced under certain conditions. For example, treatment with a strong acid could potentially promote an intramolecular Friedel-Crafts reaction, leading to the formation of a tricyclic system where the butyric acid chain cyclizes onto the aromatic ring. The feasibility and regioselectivity of such a reaction would depend on the reaction conditions and the electronic nature of the aromatic ring.

Furthermore, the 4-oxo-butyric acid moiety can be a building block for the synthesis of more complex heterocyclic systems. For example, it can be used in multicomponent reactions to construct elaborate molecular architectures. The versatility of this starting material allows for the generation of a wide range of novel cyclic and heterocyclic compounds for further investigation.

Table 4: Examples of Heterocyclic Systems Synthesized from 4-Aryl-4-oxobutanoic Acids

| Reagent(s) | Resulting Heterocyclic Core |

| Hydrazine Hydrate | Pyridazinone |

| Substituted Hydrazines | N-Substituted Pyridazinones |

| Thiourea | Thiazole derivatives |

| Ammonia/Primary Amines (under reducing conditions) | Pyrrolidinone |

| Strong Acid (potential) | Tricyclic Ketone (via intramolecular cyclization) |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Elucidating Novel Compound Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the complete mapping of the molecular skeleton.

For 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would display signals for the three protons on the substituted phenyl ring, with their splitting patterns revealing their relative positions. The ethyl group would exhibit a characteristic quartet and triplet pattern. The methoxy (B1213986) group would appear as a sharp singlet, and the two methylene (B1212753) groups of the butyric acid chain would present as two distinct triplets.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. chemicalbook.com Key signals would include those for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl and butyric acid moieties. The chemical shifts of these signals are indicative of their electronic environment. libretexts.org

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.8 | Multiplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| -CO-CH₂- | ~3.2 | Triplet |

| -CH₂-COOH | ~2.8 | Triplet |

| Ethyl (-CH₂-CH₃) | ~2.7 | Quartet |

| Ethyl (-CH₂-CH₃) | ~1.2 | Triplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Ketone C=O | 195 - 205 |

| Carboxylic Acid C=O | 170 - 180 |

| Aromatic C-O | 155 - 165 |

| Aromatic C | 110 - 145 |

| Methoxy -OCH₃ | 55 - 60 |

| -CO-CH₂- | 30 - 40 |

| -CH₂-COOH | 25 - 35 |

| Ethyl -CH₂- | 20 - 30 |

Two-dimensional NMR techniques would be used to confirm the assignments made from the 1D spectra by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), thus piecing together the complete molecular structure. mdpi.com

Infrared (IR) and Raman Spectroscopy Applications for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. wpmucdn.com

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the carboxylic acid hydroxyl group, resulting from strong hydrogen bonding.

C=O Stretch: Two distinct carbonyl stretching bands would be anticipated. The ketone carbonyl, conjugated with the aromatic ring, would absorb in the 1666-1690 cm⁻¹ range. libretexts.org The carboxylic acid carbonyl would appear at a higher frequency, typically around 1700-1725 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ether and carboxylic acid groups would be found in the fingerprint region, between 1000 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring would include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The ethyl and methylene groups would show C-H stretching bands in the 2850-2960 cm⁻¹ range. libretexts.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a comprehensive vibrational analysis.

Typical IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ketone (Aromatic) | C=O Stretch | 1666 - 1690 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) Applications for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (Molecular Formula: C₁₃H₁₆O₄), HRMS would be used to confirm the exact mass of the molecular ion.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Upon ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the original structure. libretexts.org

Expected key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the ketone carbonyl group. This could lead to the formation of ions corresponding to the substituted benzoyl cation and the loss of the butyric acid side chain.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a gamma-hydrogen, which is present in the butyric acid chain.

Loss of small molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or the methoxy group (•OCH₃) might also be observed. libretexts.org

Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. stackexchange.com

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from any impurities, which may include starting materials, by-products, or degradation products. This is crucial for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this compound.

Method Development: This would involve selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. pensoft.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netepa.gov Gradient elution, where the solvent composition is changed over time, would likely be employed to ensure good separation of all components. Detection would typically be performed using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Validation: Once developed, the method would be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and robustness. researchgate.net This validated method can then be used to accurately quantify the purity of the compound and identify any impurities present.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging.

Derivatization: To make the compound suitable for GC analysis, a derivatization step is typically required. The polar carboxylic acid group can be converted into a less polar and more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester). lmaleidykla.lt This derivatization allows the compound to be vaporized without decomposition and to travel through the GC column. nih.gov

Impurity Analysis: GC is particularly useful for detecting and quantifying volatile impurities that may be present in the sample, such as residual solvents from the synthesis. Headspace GC can be an effective technique for this purpose, as it analyzes the vapor above the sample, concentrating volatile components. lmaleidykla.lt The method would involve selecting an appropriate capillary column and temperature program to achieve separation of the derivatized compound and any volatile impurities. nih.gov

By combining these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its structural integrity and purity.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A comprehensive search of crystallographic databases and scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, are not available at this time.

The determination of the three-dimensional arrangement of atoms in the crystalline state through X-ray crystallography is the definitive method for elucidating the precise molecular structure and conformational preferences of a compound. Such an analysis would provide invaluable insights into the geometry of the this compound molecule.

Specifically, a crystallographic study would unambiguously determine:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can inform on the electronic environment and hybridization of the constituent atoms.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding (e.g., between the carboxylic acid moieties) and van der Waals forces, which dictate the crystal packing and influence the physical properties of the solid.

Stereochemistry: Confirmation of the relative and absolute stereochemistry if chiral centers were present.

Without experimental crystallographic data, any discussion of the solid-state conformation remains speculative and would rely on computational modeling. The acquisition of single crystals of sufficient quality would be a prerequisite for conducting such an analysis and populating the detailed data tables typically associated with crystallographic reports.

Mechanistic Investigations of Chemical Reactions Involving the Compound

Probing Reaction Mechanisms through Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the atom's journey from reactant to product. This provides invaluable insight into bond-forming and bond-breaking steps, as well as potential molecular rearrangements.

For 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, isotopic labeling could be employed to investigate various reactions. For instance, in a hypothetical reduction of the ketone group, labeling the carbonyl carbon with ¹³C would allow for the definitive tracking of this carbon atom in the resulting alcohol. Similarly, deuterium (B1214612) labeling of the ethyl group could help elucidate its role and potential involvement in intramolecular processes.

A hypothetical data table for such a study could look like this:

| Labeled Position | Reaction Type | Analytical Technique | Observed Outcome | Mechanistic Implication |

| Carbonyl-¹³C | Reduction | NMR Spectroscopy | ¹³C label appears at the alcohol carbon in the product. | Confirms direct reduction of the carbonyl group. |

| Methoxy-¹³C | Ether Cleavage | Mass Spectrometry | ¹³C label is lost from the main fragment. | Indicates cleavage of the methoxy (B1213986) group. |

Currently, no such experimental data has been published for this compound.

Kinetic Studies of Key Transformation Pathways and Rate-Determining Steps

Kinetic studies measure the rates of chemical reactions and how these rates are influenced by factors such as concentration, temperature, and catalysts. This information is crucial for determining the reaction order, activation energy, and identifying the rate-determining step of a reaction mechanism.

For a compound like this compound, kinetic studies could be applied to understand reactions such as its synthesis or degradation. For example, in a Friedel-Crafts acylation to form this molecule, monitoring the concentration of reactants and products over time would reveal the kinetics of this transformation.

A representative data table from a kinetic study might include:

| Reactant | Initial Concentration (M) | Rate Constant (k) | Reaction Order |

| This compound | 0.1 | Data not available | Data not available |

| Reagent X | 0.2 | Data not available | Data not available |

The absence of published research means that no kinetic data is available for reactions involving this specific compound.

Elucidation and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization can provide direct evidence for a proposed reaction pathway. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry are often used to identify these short-lived molecules.

In reactions involving this compound, intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. For example, in an acid-catalyzed intramolecular cyclization, a protonated carbonyl species could be a key intermediate.

A summary of potential intermediates and the methods to characterize them could be tabulated as follows:

| Proposed Intermediate | Reaction Type | Characterization Method | Expected Signature |

| Acylium ion | Friedel-Crafts Acylation | In-situ IR Spectroscopy | Strong C≡O stretching frequency. |

| Enolate | Aldol Condensation | Low-temperature NMR | Characteristic chemical shifts for vinylic protons. |

As of now, no reaction intermediates have been isolated or characterized for reactions involving this compound.

Stereochemical Aspects and Chiral Transformations

The stereochemistry of a reaction describes the three-dimensional arrangement of atoms in the reactants and products. If a reaction creates a new chiral center, it is important to understand whether the product is formed as a single enantiomer, a mixture of enantiomers (a racemate), or a mixture of diastereomers.

This compound itself is not chiral. However, reactions at the ketone or the alpha-carbon to the ketone could potentially create a chiral center. For instance, an asymmetric reduction of the ketone would lead to a chiral alcohol. Studying the stereochemical outcome of such transformations is fundamental to understanding the reaction mechanism and for applications in asymmetric synthesis.

A hypothetical table summarizing stereochemical outcomes could be:

| Reaction | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Ketone Reduction | (R)-CBS | (R)-4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid | Data not available |

| Ketone Reduction | (S)-CBS | (S)-4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid | Data not available |

Without any published studies, the stereochemical aspects of reactions involving this compound remain unexplored.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Applications for Ground State Properties

No published studies employing Density Functional Theory (DFT) to calculate the ground state properties of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, such as its electronic structure, molecular orbitals (HOMO/LUMO), or electrostatic potential, were identified.

Ab Initio Calculations for Reaction Pathways and Transition States

There are no available ab initio calculation results that map out reaction pathways or identify transition states involving this compound.

Conformational Analysis and Energy Landscapes of the Compound

A conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics (MD) simulations investigating the dynamic behavior of this compound or the influence of solvents on its conformation and properties have been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available studies that report the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their validation against experimental data.

Role As a Synthetic Intermediate and Precursor in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of a keto group and a carboxylic acid function allows 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid to serve as a foundational building block for a variety of more complex molecular architectures.

The bifunctional nature of 4-aryl-4-oxobutanoic acids makes them ideal precursors for the synthesis of diverse heterocyclic and polycyclic scaffolds. A significant application is in the construction of fused nitrogen-containing bicyclic systems. Research has shown that reacting 4-aryl-4-oxobutanoic acids with aliphatic binucleophiles, such as terminal N,N-diamines (e.g., 1,2-diaminoethane or 1,3-diaminopropane), leads to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.org This transformation proceeds through the initial formation of a diammonium salt, followed by two sequential dehydration processes that first yield an amide intermediate and then the final fused heterocyclic product. arabjchem.orgarabjchem.orgresearchgate.net

These heterocyclic systems are of significant interest in medicinal chemistry as they form the core of various biologically active compounds. arabjchem.org The specific substituents on the aryl ring of the starting keto acid, such as the ethyl and methoxy (B1213986) groups in this compound, would be incorporated into the final scaffold, allowing for the synthesis of a library of unique structures.

| Reactant Class | Resulting Scaffold | Significance |

|---|---|---|

| Aliphatic N,N-Diamines | Pyrroloimidazolones | Core of various biologically active compounds arabjchem.org |

| Aliphatic N,N-Diamines | Pyrrolopyrimidinones | Building blocks for pharmaceutical chemistry arabjchem.org |

| Intramolecular Cyclization (Post-Reduction) | Tetralones | Key intermediates for complex molecules like Alectinib acs.org |

While direct application of this compound in a completed natural product synthesis is not documented, its structural motif is crucial in the synthesis of complex, biologically active molecules and pharmaceutical agents. A notable example is the synthesis of Alectinib, a potent anticancer drug. acs.org An efficient synthetic route to Alectinib can commence with the Friedel-Crafts acylation of 2-ethylanisole (B1585127) with succinic anhydride (B1165640), which would produce this compound or a close isomer, depending on regioselectivity. acs.org This intermediate is then subjected to a series of transformations, including reduction and intramolecular cyclization, to construct the core tetralone framework of the drug. acs.org This highlights the role of this class of keto acids as key starting materials for assembling the carbon skeleton of medicinally significant compounds.

Strategies for Further Functionalization and Elaboration of the Core Structure

The structure of this compound offers multiple sites for chemical modification, allowing for its elaboration into a wide array of derivatives.

The Carboxylic Acid Group : This is a primary handle for functionalization. It can be readily converted into esters, amides, or acid chlorides. The formation of amides is a key step in the synthesis of heterocyclic systems like pyrroloimidazolones. arabjchem.orgarabjchem.org It can also be used in one-pot synthesis-functionalization strategies to create other heterocycles, such as 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

The Ketone Group : The aryl ketone can undergo a variety of transformations. It can be reduced to a secondary alcohol, which can then participate in intramolecular cyclization reactions to form fused ring systems like tetralones. google.com This carbonyl group is also susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols and introduce new carbon-carbon bonds.

The Aromatic Ring : The phenyl ring is activated by the electron-donating methoxy group and the ethyl group. These substituents direct further electrophilic aromatic substitution reactions (such as nitration, halogenation, or further acylation) to specific positions on the ring, enabling the introduction of additional functional groups to build molecular complexity.

The Methylene (B1212753) Bridge : The α-methylene protons (adjacent to the ketone) can be deprotonated under basic conditions to form an enolate, which can then react with various electrophiles, although this pathway is often competitive with reactions at the other functional groups.

Integration into Cascade Reactions and One-Pot Synthetic Sequences

The inherent functionality of this compound makes it an excellent substrate for cascade reactions and one-pot syntheses, which are highly efficient processes that form multiple chemical bonds in a single operation, minimizing waste and purification steps. 20.210.105

The reaction of 4-aryl-4-oxobutanoic acids with diamines to produce bicyclic heterocycles is a prime example of a cascade reaction. arabjchem.orgarabjchem.org The sequence involves salt formation, amide bond formation via dehydration, and a final intramolecular cyclization-dehydration step, all occurring sequentially in the same reaction vessel. arabjchem.org Such processes are valuable for rapidly building molecular complexity from simple starting materials.

Furthermore, the presence of two distinct and reactive functional groups (ketone and carboxylic acid) allows for the design of one-pot sequences where each group reacts sequentially with different reagents. For instance, the carboxylic acid could first be converted into a 1,3,4-oxadiazole, followed by a copper-catalyzed C-H arylation at the 5-position of the newly formed ring, all without isolating the intermediate. nih.gov This strategy streamlines the synthesis of complex, disubstituted heterocyclic compounds. The development of such cascade and one-pot reactions is a central theme in modern green chemistry, and substrates like this compound are ideal candidates for these advanced synthetic methodologies. 20.210.105

Mechanistic Insights into Molecular Interactions

In Silico Predictions of Potential Molecular Targets and Binding Sites

In the absence of experimental data, in silico methods serve as a primary tool for predicting the potential molecular targets of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. Computational approaches such as reverse docking and pharmacophore modeling can screen the compound against libraries of known protein structures to identify potential binding partners.

Based on its structural similarity to butyrophenone derivatives, which are known to interact with neurotransmitter receptors, it is plausible that this compound could exhibit affinity for dopamine and serotonin receptors. The butyrophenone scaffold is a key pharmacophore for a class of antipsychotic drugs. Furthermore, the presence of a carboxylic acid group suggests potential interactions with enzymes or receptors that recognize acidic ligands, such as certain classes of metabolic enzymes or nuclear receptors.

Table 1: Predicted Potential Molecular Targets for Compounds with Structural Similarity to this compound

| Target Class | Specific Examples | Rationale for Prediction |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (e.g., D2), Serotonin Receptors (e.g., 5-HT2A) | Presence of the butyrophenone-like scaffold. |

| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs that target these enzymes. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Some acidic compounds are known to modulate PPAR activity. |

Note: This table is predictive and based on the analysis of structurally similar compounds. Experimental validation is required.

Ligand-Receptor Binding Studies at a Molecular Level

While specific ligand-receptor binding studies for this compound have not been reported, the principles of molecular recognition can be applied to hypothesize its binding behavior. The key functional groups—the methoxy (B1213986) and ethyl substituents on the phenyl ring, the ketone, and the carboxylic acid—would dictate the nature of the interactions within a receptor's binding pocket.

The binding process would likely involve a combination of:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ketone and methoxy groups can act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Ionic Interactions: The carboxylate form of the acid at physiological pH could form salt bridges with positively charged residues like lysine or arginine.

Mechanistic Studies of Enzyme Substrate Recognition or Modulation

Should this compound interact with an enzyme, it could act as a competitive, non-competitive, or uncompetitive inhibitor, or potentially as a substrate mimic. The butyric acid side chain is a feature found in various enzyme substrates and inhibitors.

For instance, if it were to target an enzyme like a dehydrogenase, the oxo-butyric acid moiety could mimic a natural substrate. The binding specificity would be determined by how well the substituted phenyl group fits into the enzyme's active site. The electronic properties of the methoxy and ethyl groups would influence the binding affinity and the catalytic process if the compound acts as a substrate.

Theoretical Frameworks for Molecular Recognition and Specificity

The principles of molecular recognition that would govern the interactions of this compound are rooted in the concepts of shape and charge complementarity between the ligand and its binding partner.

Lock and Key Model: This classical model suggests that a ligand fits into a receptor's binding site with a high degree of specificity, much like a key fits into a lock. The specific arrangement of the ethyl and methoxy groups on the phenyl ring would be critical for this type of precise interaction.

Induced Fit Model: A more dynamic model, this theory posits that the binding of a ligand can induce conformational changes in the receptor, leading to a more optimal fit. The flexibility of the butyric acid chain in this compound would allow it to adapt to the topography of a binding site.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on analogous compounds could provide a theoretical framework for predicting the biological activity of this compound. By correlating structural features with activity, a predictive model could be built to estimate its potency and efficacy towards potential targets.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

Key areas of investigation would include:

Catalytic Friedel-Crafts Acylation: Replacing traditional Lewis acids like aluminum chloride with recyclable solid acid catalysts or more environmentally benign metal triflates.

Solvent-Free or Green Solvent Reactions: Investigating the feasibility of conducting the synthesis in greener solvents such as ionic liquids, supercritical fluids, or even under solvent-free conditions.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

| Parameter | Hypothetical Traditional Route (e.g., Friedel-Crafts Acylation) | Potential Sustainable Route |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amount of a recyclable solid acid (e.g., Zeolite) |

| Solvent | Dichloromethane or Nitrobenzene | Anisole (as a greener alternative) or solvent-free |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or ambient temperature |

| Waste Generation | Significant acidic and organic waste | Minimized waste, catalyst recycling |

Exploration of Advanced Catalytic Transformations

Beyond its synthesis, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid can serve as a versatile intermediate for further chemical transformations. Advanced catalytic methods can enable the precise and efficient modification of its structure. Exploring these transformations is crucial for creating a library of derivatives with tailored properties.

Promising catalytic strategies include:

C-H Activation: Direct functionalization of the aromatic ring or the aliphatic chain, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes.

Asymmetric Reduction: Catalytic asymmetric reduction of the ketone functionality to produce chiral alcohols, which are valuable building blocks in medicinal chemistry. This can be achieved using chiral metal catalysts or biocatalysts like ketoreductases.

Cross-Coupling Reactions: Utilizing the aromatic ring for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

| Catalytic Transformation | Potential Application | Key Benefits |

|---|---|---|

| Asymmetric Hydrogenation | Synthesis of enantiomerically pure hydroxy-acid derivatives | High stereoselectivity, access to chiral molecules |

| Directed C-H Arylation | Introduction of new aryl groups at specific positions on the phenyl ring | High atom economy, reduced synthetic steps |

| Biocatalytic Decarboxylation | Enzymatic removal of the carboxylic acid group under mild conditions | High specificity, environmentally friendly |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. For the synthesis and derivatization of this compound, flow chemistry can enable rapid reaction optimization and safer handling of hazardous intermediates or reagents. When combined with automated platforms, it allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries.

Future research in this area would focus on:

Developing a continuous flow process for the key synthetic steps.

Integrating in-line purification and analysis techniques for real-time monitoring and control.

Utilizing robotic systems for automated reagent dispensing and reaction setup, enabling the exploration of a wide parameter space.

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots | Excellent, due to high surface-area-to-volume ratio |

| Scalability | Often requires re-optimization | More straightforward by running the system for longer |

| Safety | Larger volumes of hazardous materials | Small reaction volumes at any given time, enhanced safety |

| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

Design of Next-Generation Analogues for Specific Research Applications

Systematic structural modification of this compound is key to developing analogues with fine-tuned properties for specific applications, be it in materials science or as biological probes. A rational design approach, guided by structure-property relationships, would be employed to create next-generation analogues.

Design strategies could include:

Modification of the Ethyl Group: Varying the length and branching of the alkyl chain to modulate lipophilicity.

Alteration of the Methoxy (B1213986) Group: Replacement with other alkoxy groups or bioisosteric replacements to influence electronic properties and metabolic stability.

Derivatization of the Carboxylic Acid: Conversion to esters, amides, or other functional groups to alter solubility, polarity, and potential binding interactions.

Substitution on the Aromatic Ring: Introduction of additional substituents to probe steric and electronic effects.

| Parent Structure Moiety | Potential Modification | Rationale for Modification |

|---|---|---|

| Ethyl Group | Isopropyl, Cyclopropyl, Trifluoromethyl | Tune steric bulk and lipophilicity |

| Methoxy Group | Ethoxy, Hydroxy, Trifluoromethoxy | Alter hydrogen bonding potential and electronic properties |

| Carboxylic Acid | Methyl Ester, N-propyl Amide, Tetrazole | Modify polarity, solubility, and metabolic stability |

| Phenyl Ring | Introduction of Halogens or Nitro groups | Modulate reactivity and electronic distribution |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for predicting the properties, reactivity, and spectral characteristics of molecules before their synthesis. Applying these methods to this compound and its derivatives can guide experimental work, saving time and resources.

Key computational approaches would involve:

Density Functional Theory (DFT): To calculate geometric, electronic, and spectroscopic properties, as well as to model reaction mechanisms and predict reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to predict the activity of new analogues.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with other molecules or materials.

| Computational Method | Application for the Target Compound | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometry and prediction of reaction pathways | IR spectra, NMR chemical shifts, reaction barriers |

| Molecular Docking | (Hypothetical) Prediction of binding to a biological target | Binding affinity and orientation |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of structural features with physical properties | Solubility, boiling point, polarity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, and how are yields optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or ester condensation. For example, a similar compound, 4-(2-Hexyl-indol-1-yl)-4-oxo-butyric acid, was synthesized using acylation followed by hydrolysis (Scheme 3, ). Optimization involves adjusting catalysts (e.g., Lewis acids) and reaction temperatures. Ethyl ester intermediates (e.g., ethyl 4-(4-bromophenyl)-4-oxobutanoate) achieved 99% yield using ethanol and 3-(4-bromobenzoyl)prop acid, while alternative routes (e.g., diazoacetate) yielded 74% .

- Characterization : Confirm structure via -NMR (methoxy protons at δ 3.8–4.0 ppm, ethyl group splitting), IR (C=O stretch ~1700 cm), and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is the purity of this compound validated in pharmacological studies?

- Methodology : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. For impurities, employ LC-MS to identify byproducts (e.g., incomplete acylation or oxidation derivatives). Calibration curves with ≥95% purity are recommended for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).

- Structural analogs : Compare with 4-(2-Fluorophenyl)-4-oxobutanoic acid, which shows antimicrobial activity but lower cytotoxicity, suggesting substituent effects on selectivity .

- Dose-response analysis : Use IC curves to differentiate between therapeutic and toxic ranges.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Prioritize docking poses with hydrogen bonds to methoxy/ethyl groups.

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

Q. What crystallographic techniques determine the compound’s conformational stability?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Refine data using SHELXL, focusing on torsion angles (C5-Ethyl and methoxy groups) to assess steric effects .

- Twinned data handling : Use SHELXPRO for macromolecular applications if high-resolution data (<1.0 Å) is unavailable .

Key Considerations for Experimental Design

- Contradiction Mitigation : Replicate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Stereochemical Analysis : Use chiral HPLC if enantiomers are suspected, as seen in (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products